molecular formula C8H13N3O2S B5647444 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B5647444
M. Wt: 215.28 g/mol
InChI Key: UXSFRORMVLYBGN-UHFFFAOYSA-N
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Description

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide is an organic compound with the molecular formula C8H13N3O2S. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields .

Preparation Methods

The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves the reaction of 1,3,4-thiadiazole derivatives with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity could be attributed to the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Comparison with Similar Compounds

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide can be compared with other thiadiazole derivatives, such as:

Properties

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c1-3-4-6(12)9-8-11-10-7(14-8)5-13-2/h3-5H2,1-2H3,(H,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSFRORMVLYBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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